A Methodological Whitepaper for the Structural Elucidation of N-[(2-bromophenyl)methyl]pyrazin-2-amine
A Methodological Whitepaper for the Structural Elucidation of N-[(2-bromophenyl)methyl]pyrazin-2-amine
Abstract
The precise characterization of novel chemical entities is foundational to modern drug discovery and materials science. The solid-state structure and molecular weight of a compound dictate its physicochemical properties, including solubility, stability, and bioavailability. This guide presents a comprehensive methodological framework for determining the molecular weight and crystal structure of the novel compound N-[(2-bromophenyl)methyl]pyrazin-2-amine. As direct experimental data for this specific molecule is not publicly available, this document serves as an authoritative guide for researchers, outlining the necessary theoretical calculations and experimental protocols. We detail the process for theoretical molecular weight calculation and its empirical verification using mass spectrometry. The core of this paper provides a field-proven, in-depth workflow for single-crystal X-ray diffraction (SC-XRD), from high-purity crystallization to data analysis and structure refinement. This whitepaper is designed to equip researchers and drug development professionals with the expertise to rigorously characterize N-[(2-bromophenyl)methyl]pyrazin-2-amine and similar novel small molecules.
Introduction
N-[(2-bromophenyl)methyl]pyrazin-2-amine is a heterocyclic amine containing pyrazine and bromophenyl moieties. Compounds with such structural motifs are of significant interest in medicinal chemistry, often serving as scaffolds for kinase inhibitors and other targeted therapeutics. The bromine atom provides a site for further synthetic modification (e.g., cross-coupling reactions), while the pyrazine-amine core can engage in critical hydrogen bonding interactions with biological targets.
Before any functional or biological assessment, a complete and unambiguous structural characterization is imperative. This involves two key parameters:
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Molecular Weight (MW): Confirms the elemental composition and identity of the synthesized compound.
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Crystal Structure: Provides the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state. This information is crucial for understanding structure-activity relationships (SAR) and for designing follow-on compounds.[1][2][3]
This document outlines the standard operating procedures and underlying scientific principles for determining these fundamental properties.
Part 1: Molecular Weight Determination
The first step in characterizing a new compound is to confirm its molecular formula by determining its molecular weight. This is a two-stage process involving theoretical calculation followed by experimental verification.
Theoretical Molecular Weight Calculation
The molecular formula for N-[(2-bromophenyl)methyl]pyrazin-2-amine is C₁₁H₁₀BrN₃ . The theoretical molecular weight is calculated by summing the atomic weights of the constituent atoms.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Total | 264.126 |
The calculated monoisotopic mass, which is more relevant for high-resolution mass spectrometry, is 263.0058 Da.
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for experimentally confirming molecular weight.[4] It measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a compound like N-[(2-bromophenyl)methyl]pyrazin-2-amine, Electrospray Ionization (ESI) is a suitable method.[4]
Exemplary Protocol: ESI-MS for MW Confirmation
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Sample Preparation: Dissolve a small quantity (~0.1-1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL. The use of a high-purity sample is essential to avoid ambiguity from impurities.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).[6][7]
-
Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine groups are readily protonated.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Acquisition: The instrument will detect the protonated molecule, or "parent ion" [[M+H]⁺].
-
-
Data Analysis:
-
The primary peak in the resulting mass spectrum should correspond to the [M+H]⁺ ion. For N-[(2-bromophenyl)methyl]pyrazin-2-amine, this would be expected at m/z ≈ 265.0131 (for the ⁷⁹Br isotope) and m/z ≈ 267.0111 (for the ⁸¹Br isotope).
-
Causality: The presence of bromine results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. The detection of two peaks separated by ~2 m/z units with roughly equal intensity is a hallmark signature confirming the presence of a single bromine atom in the molecule.
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A high-resolution instrument provides a mass measurement with high accuracy (typically <5 ppm error), which gives strong confidence in the assigned molecular formula.[6]
-
Part 2: Crystal Structure Elucidation
Determining the three-dimensional atomic arrangement requires a high-quality single crystal of the compound. Single-Crystal X-ray Diffraction (SC-XRD) is the gold-standard technique for this purpose, providing unambiguous information on molecular geometry, conformation, and intermolecular packing.[8][9][10][11]
Prerequisite: Synthesis and High-Purity Crystallization
The success of SC-XRD is critically dependent on the quality of the crystal.[8] It is estimated that obtaining a suitable crystal constitutes 80% of the effort in a structure analysis.[12]
Step 1: Purification The starting material must be of high purity (>95%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction data. Standard techniques like column chromatography or recrystallization should be employed.
Step 2: Crystallization Crystallization is the process of slowly forming an ordered solid state from a solution.[13] The goal is to grow a single crystal with dimensions of approximately 0.1-0.3 mm, free of cracks or defects.[11] Several methods can be employed, and screening various solvents and techniques is often necessary.
Common Crystallization Techniques for Small Organic Molecules:
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Slow Evaporation: A solution of the compound is left in a vial covered with a perforated seal (e.g., Parafilm).[13][14] As the solvent slowly evaporates, the solution becomes supersaturated, inducing crystal growth. The choice of solvent is critical; the compound should be moderately soluble, not sparingly or highly soluble.[13]
-
Vapor Diffusion: This is often the most effective method for obtaining high-quality crystals from small amounts of material.[13][14] The compound is dissolved in a small amount of a "good" solvent and placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" solvent (an anti-solvent) in which the compound is insoluble.[15] The vapors of the anti-solvent slowly diffuse into the solution, reducing the compound's solubility and promoting gradual crystallization.[13][15]
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Solvent Layering: A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent.[14] Crystals form slowly at the interface between the two solvents.
Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, the SC-XRD experiment can proceed. This is a non-destructive technique that provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[16]
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol Steps:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a specialized holder (e.g., a cryo-loop) attached to a goniometer head.
-
Data Collection: The mounted crystal is placed in the diffractometer, cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion, and centered in the X-ray beam.[16] The instrument rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are recorded by a detector, producing a series of diffraction patterns.[11]
-
Structure Solution: The collected data (reflection intensities and positions) are processed. The unit cell parameters and space group are determined first. Then, the "phase problem" is solved using computational methods (like direct methods or Patterson functions) to generate an initial electron density map.[17]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[16]
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and by examining the final difference electron density map. A well-refined structure will have low R-factors and a flat difference map.
Interpreting the Crystallographic Data
The final output of an SC-XRD experiment is a Crystallographic Information File (CIF). This file contains a wealth of information, which can be summarized in a table. The table below shows hypothetical but realistic data for N-[(2-bromophenyl)methyl]pyrazin-2-amine.
| Parameter | Hypothetical Value | Significance |
| Chemical formula | C₁₁H₁₀BrN₃ | Confirms elemental composition. |
| Formula weight | 264.13 g/mol | Matches theoretical calculation. |
| Crystal system | Monoclinic | Describes the basic shape of the unit cell. |
| Space group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.5 | Dimensions of the unit cell. |
| β (°) | 98.5° | Angle of the monoclinic unit cell. |
| Volume (ų) | 1067 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1, wR2 | ~0.04, ~0.10 | Quality indicators; lower values are better. |
From this data, a 3D model of the molecule can be generated. This model reveals:
-
Molecular Conformation: The torsion angles between the phenyl and pyrazine rings.
-
Intermolecular Interactions: Crucially, it can identify hydrogen bonds (e.g., between the amine N-H and a pyrazine nitrogen of a neighboring molecule) and other non-covalent interactions (e.g., π-stacking or halogen bonding) that govern how the molecules pack in the solid state. This is vital for understanding physical properties and for structure-based drug design.[1][2]
Conclusion
The rigorous characterization of N-[(2-bromophenyl)methyl]pyrazin-2-amine is a critical prerequisite for its further development in any scientific context. This guide provides a robust, two-part framework for this task. First, the molecular weight is confirmed with high accuracy through a combination of theoretical calculation and high-resolution mass spectrometry, with attention to the unique isotopic signature of bromine. Second, the definitive three-dimensional structure is elucidated using single-crystal X-ray diffraction. The detailed workflow, from obtaining high-purity crystals to interpreting the final crystallographic data, provides a clear path for researchers. By following these established and self-validating protocols, scientists can ensure the foundational integrity of their chemical matter, enabling confident progression into biological screening, medicinal chemistry optimization, or materials science applications.
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